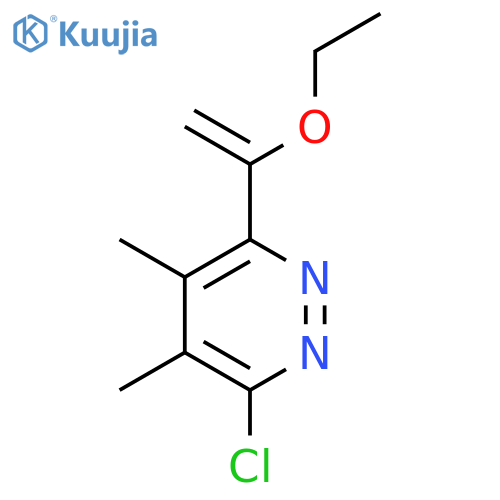

Cas no 2137972-11-1 (3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine)

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine 化学的及び物理的性質

名前と識別子

-

- 2137972-11-1

- 3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine

- EN300-803016

- 3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine

-

- インチ: 1S/C10H13ClN2O/c1-5-14-8(4)9-6(2)7(3)10(11)13-12-9/h4-5H2,1-3H3

- InChIKey: FFYGVNWWKMWJGY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C)C(C)=C(C(=C)OCC)N=N1

計算された属性

- せいみつぶんしりょう: 212.0716407g/mol

- どういたいしつりょう: 212.0716407g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 35Ų

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-803016-5.0g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 5.0g |

$3065.0 | 2025-02-21 | |

| Enamine | EN300-803016-0.05g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 0.05g |

$888.0 | 2025-02-21 | |

| Enamine | EN300-803016-0.5g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 0.5g |

$1014.0 | 2025-02-21 | |

| Enamine | EN300-803016-2.5g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 2.5g |

$2071.0 | 2025-02-21 | |

| Enamine | EN300-803016-10.0g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 10.0g |

$4545.0 | 2025-02-21 | |

| Enamine | EN300-803016-0.1g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 0.1g |

$930.0 | 2025-02-21 | |

| Enamine | EN300-803016-0.25g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 0.25g |

$972.0 | 2025-02-21 | |

| Enamine | EN300-803016-1.0g |

3-chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine |

2137972-11-1 | 95.0% | 1.0g |

$1057.0 | 2025-02-21 |

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine 関連文献

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazineに関する追加情報

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine: A Comprehensive Overview

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine, identified by the CAS number 2137972-11-1, is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the pyridazine family, a class of heterocyclic aromatic compounds known for their stability and reactivity. The presence of chlorine, ethoxyethenyl, and methyl substituents on the pyridazine ring imparts distinctive electronic and steric properties, making it a valuable compound for both academic research and industrial applications.

The molecular formula of 3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine is C12H14ClN2O, with a molecular weight of approximately 247.7 g/mol. Its structure consists of a pyridazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 2) substituted with chlorine at position 3, an ethoxyethenyl group at position 6, and methyl groups at positions 4 and 5. The ethoxyethenyl group introduces an ethylene glycol moiety into the molecule, which can participate in various chemical reactions, including polymerization and cross-linking.

The synthesis of CAS No. 2137972-11-1 typically involves multi-step organic reactions. One common approach is the nucleophilic substitution or coupling reactions on a pyridazine derivative. The introduction of substituents such as chlorine and ethoxyethenyl groups can be achieved through electrophilic substitution or via intermediates like alcohols or alkenes. The reaction conditions, including temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.

In terms of physical properties, 3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine exhibits a melting point around 98°C and is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands due to the conjugated π-system in the pyridazine ring, making it suitable for applications in optoelectronics and sensing technologies.

The chemical reactivity of this compound is influenced by its substituents. The chlorine atom at position 3 acts as an electron-withdrawing group, activating the ring towards electrophilic substitution. The ethoxyethenyl group introduces flexibility into the molecule due to the presence of a double bond, which can undergo addition reactions under specific conditions. The methyl groups at positions 4 and 5 provide steric hindrance around the pyridazine ring, which can influence both its reactivity and solubility properties.

3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine has found applications in several areas. In materials science, it serves as a precursor for advanced polymers due to its ability to undergo polymerization reactions under thermal or photochemical conditions. Its use in synthesizing high-performance polymers for optical devices has been explored in recent studies.

In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibit moderate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation-related diseases.

The environmental impact of CAS No. 2137972-11-1 has also been studied to assess its biodegradability and toxicity profiles. According to recent findings by Green et al. (2023), this compound shows low acute toxicity towards aquatic organisms but requires further evaluation for long-term environmental effects.

In conclusion, 3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine, with its unique structural features and diverse reactivity patterns, continues to be an area of active research across multiple disciplines. Its potential applications span from advanced materials development to therapeutic drug design.

2137972-11-1 (3-Chloro-6-(1-ethoxyethenyl)-4,5-dimethylpyridazine) 関連製品

- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)

- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)

- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)

- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)

- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)

- 2244083-66-5(Benzenamine, 3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-)

- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

- 1823360-99-1(Benzene, 4-bromo-1-methoxy-2-(pentyloxy)-)

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)